N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide
Description
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a 4-chlorophenyl group and a benzenesulfonamide moiety connected via an ethyl linker. Its molecular formula is estimated as C₂₀H₁₉ClN₃O₃S, with a molecular weight of approximately 416.5 g/mol. The compound’s structure integrates electron-withdrawing (chloro) and electron-donating (methyl) substituents, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-3-4-15(2)19(13-14)28(26,27)22-11-12-24-20(25)10-9-18(23-24)16-5-7-17(21)8-6-16/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPJDDVSQJLOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyridazinone intermediate.
Attachment of the Ethyl Linker: The ethyl linker can be attached through an alkylation reaction, using an appropriate alkyl halide and a base.
Formation of the Sulfonamide Moiety: The final step involves the reaction of the intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Altering signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The target compound shares a pyridazinone-ethyl backbone with two closely related analogs:
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethylbenzamide (CAS 921851-97-0)
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 921551-57-7)
Table 1: Comparative Structural Analysis
Functional Group Impact
- Sulfonamide vs. Benzamide: The sulfonamide group (-SO₂NH-) in the target and CAS 921551-57-7 enhances polarity and acidity compared to the benzamide (-CONH-) in CAS 921851-97-0 . This difference may improve aqueous solubility but reduce membrane permeability.
Substituent Effects
- Methyl Groups :
- Chloro vs. In contrast, the 4-methoxyphenyl group in CAS 921551-57-7 is electron-donating, which may increase electron density and modulate receptor affinity .
Physicochemical Properties
- Solubility : Sulfonamide derivatives (target and CAS 921551-57-7) are expected to exhibit higher aqueous solubility than the benzamide analog due to the sulfonic group’s polarity.
- Lipophilicity (logP) : The 2,5-dimethyl and 4-chlorophenyl substituents in the target likely confer moderate lipophilicity, balancing solubility and membrane penetration.
Research Implications
While biological data for these compounds are unavailable in the provided evidence, structural comparisons suggest:
The sulfonamide functional group in the target may offer advantages in solubility and stability over benzamide analogs.
Substituent positioning (e.g., 2,5-dimethyl vs. 3,5-dimethyl) could influence steric interactions in enzyme-binding pockets.
Biological Activity
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure is characterized by a pyridazine core linked to a chlorophenyl group and a sulfonamide moiety. Its molecular formula is , with a molecular weight of approximately 378.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN5O2 |
| Molecular Weight | 378.8 g/mol |
| CAS Number | 1224164-64-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazine moiety may inhibit certain enzymes involved in cancer cell proliferation, while the sulfonamide group can modulate receptor activity.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects.
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
- Inhibition Studies : Research has demonstrated that sulfonamides can selectively inhibit tumor-associated isoforms of carbonic anhydrases, leading to reduced tumor growth . This suggests a potential pathway through which this compound may exert its biological effects.
Case Studies
While specific case studies on this exact compound are scarce, the following findings from related compounds provide insights into its potential:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for anticancer activity. The study revealed that modifications in the chemical structure significantly impacted their efficacy against cancer cell lines .
- Sulfonamide Derivatives : A recent study on novel benzenesulfonamides indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective anticancer therapies.
Q & A
Q. What are the established synthetic routes for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethylbenzenesulfonamide?
The compound is synthesized via multi-step protocols involving dehydrosulfurization or coupling reactions. For instance, analogous pyridazinone derivatives are prepared using reagents like dicyclohexylcarbodiimide (DCC) or iodine-triethylamine mixtures to achieve cyclization . Key intermediates include chlorophenyl-substituted pyridazinones and sulfonamide precursors. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for improving yields, as seen in multi-step syntheses with overall yields of 2–5% in similar compounds .
Q. How is the compound characterized to confirm its structural integrity?
Characterization relies on spectroscopic methods:
- NMR (¹H/¹³C): Assignments of aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10–11 ppm) confirm substituent positions .
- HPLC-MS: Purity assessment (>98%) and molecular ion verification (e.g., [M+H]⁺) .
- X-ray crystallography (if applicable): Resolves stereochemistry and packing motifs, though limited data exists for this specific compound.
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates with labile functional groups?
Contradictory yield outcomes in analogous syntheses (e.g., DCC vs. I₂/Et₃N) suggest reagent-dependent pathways. DCC favors high yields (70–85%) but limits substrate scope, while I₂/Et₃N enables access to novel derivatives at lower yields (30–50%) . Methodological adjustments include:
Q. What structure-activity relationship (SAR) insights exist for pyridazinone-sulfonamide hybrids?
Substitutions on the pyridazinone core and sulfonamide aryl group significantly modulate bioactivity. For example:
- 4-Chlorophenyl enhances metabolic stability and target binding vs. furan or morpholine analogs .
- 2,5-Dimethylbenzenesulfonamide improves solubility compared to bulkier substituents, as shown in logP comparisons (e.g., ~2.8 vs. >3.5 for naphthyl derivatives) .
- Ethyl linker length : Shorter linkers reduce conformational flexibility, potentially increasing selectivity .
Q. How do stability and solubility challenges impact formulation for in vivo studies?
- Stability: The compound’s sulfonamide group is prone to hydrolysis under acidic conditions. Accelerated stability studies (40°C/75% RH) recommend lyophilized storage at -20°C .
- Solubility: Low aqueous solubility (logS ≈ -4.5) necessitates co-solvents (e.g., DMSO:PEG 400) or nanoformulation. Differential scanning calorimetry (DSC) identifies polymorphic forms with improved dissolution profiles .
Q. How can conflicting bioactivity data in kinase inhibition assays be resolved?
Discrepancies in IC₅₀ values may arise from:
- Assay conditions: ATP concentration variations (1 mM vs. 10 µM) alter competitive inhibition kinetics.
- Impurity profiles: HPLC purity thresholds (>95% vs. >98%) impact activity .
- Cell-line specificity: Off-target effects in HEK293 vs. HeLa cells due to differential kinase expression .
Methodological Guidance
Q. What strategies validate target engagement in cellular models?
- Chemical proteomics: Use biotinylated probes to pull down bound kinases .
- Thermal shift assays: Monitor target protein denaturation upon ligand binding.
- Knockdown/rescue experiments: siRNA-mediated target silencing followed by compound treatment .
Q. How are metabolic pathways elucidated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
